Structural Characterization and Physicochemical Profiling of 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid
Structural Characterization and Physicochemical Profiling of 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound Identity: 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid (CAS: 174454-42-3)
Executive Summary
In the landscape of medicinal chemistry, benzothiophene derivatives serve as critical bioisosteres for indole-based therapeutics, frequently utilized in the synthesis of leukotriene inhibitors and anti-inflammatory agents. As a Senior Application Scientist, I approach the structural elucidation of intermediates like 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid not merely as a data-gathering exercise, but as a rigorous validation of molecular integrity. This whitepaper provides an in-depth, authoritative guide to the physicochemical properties, exact molecular weight determination, and the self-validating crystallographic protocols required to definitively characterize this compound [1].
Part 1: Molecular Weight and Isotopic Composition
The foundation of any analytical workflow begins with an exact understanding of the molecule's mass. The molecular formula for 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid is C₁₀H₇ClO₂S .
To ensure absolute precision for mass spectrometry (LC-MS/HRMS) calibration and crystallographic density calculations, the molecular weight is calculated using the standard atomic weights established by the IUPAC Commission on Isotopic Abundances and Atomic Weights [1].
Table 1: Quantitative Elemental and Molecular Weight Analysis
| Element | Standard Atomic Wt. ( g/mol ) | Quantity | Subtotal Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 10 | 120.110 | 52.99% |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 3.11% |
| Chlorine (Cl) | 35.450 | 1 | 35.450 | 15.64% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 14.12% |
| Sulfur (S) | 32.060 | 1 | 32.060 | 14.14% |
| Total (Exact MW) | 226.674 | 100.00% |
Note: The presence of the chlorine atom will yield a characteristic M and M+2 isotopic signature in mass spectrometry at a ~3:1 ratio, serving as a primary diagnostic tool during synthesis validation.
Part 2: Principles of Crystal Engineering and Structural Motifs
Before executing a Single-Crystal X-Ray Diffraction (SCXRD) experiment, it is critical to anticipate the intermolecular forces dictating the crystal lattice. For 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid, the supramolecular assembly is driven by three distinct interactions:
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Hydrogen Bonding: The acetic acid moiety will invariably form strong, centrosymmetric R22(8) cyclic dimers via O-H···O interactions.
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π−π Stacking: The planar, electron-rich benzothiophene core promotes parallel-displaced π−π stacking, minimizing the free volume within the unit cell.
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Halogen Bonding: The C2-chlorine atom introduces a highly directional σ -hole, allowing for secondary C-Cl···O or C-Cl···S halogen bonding, which often dictates the final space group symmetry (typically monoclinic P21/c or triclinic P1ˉ ).
Key intermolecular interactions governing the crystal lattice packing of the target compound.
Part 3: Experimental Protocol for SCXRD
To transition from theoretical motifs to empirical proof, a rigorous SCXRD protocol must be deployed. This methodology is designed as a self-validating system , ensuring that every experimental choice directly correlates to the mathematical reliability of the final structural model.
Phase 1: Crystallization via Controlled Evaporation
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Step 1: Solvent Selection. Dissolve 20 mg of the compound in a 1:1 mixture of Ethyl Acetate and n-Hexane.
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Causality: Ethyl acetate effectively solubilizes the polar carboxylic acid head, while the gradual evaporation of the more volatile n-hexane forces the hydrophobic benzothiophene core out of solution, promoting slow, defect-free nucleation.
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Step 2: Incubation. Puncture the vial cap with a 20-gauge needle and incubate at 20°C in a vibration-free environment for 48–72 hours until diffraction-quality single crystals (dimensions ~0.2 × 0.2 × 0.1 mm) form.
Phase 2: Data Collection and Cryogenic Stabilization
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Step 3: Crystal Mounting. Harvest a single crystal using a polyimide cryoloop coated in paratone oil. Immediately transfer the loop to the diffractometer goniometer head under a 100 K nitrogen cryostream.
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Causality of Cryogenic Conditions: Data collection at 100 K is non-negotiable. It suppresses thermal diffuse scattering and drastically reduces the Anisotropic Displacement Parameters (ADPs) of the peripheral chlorine and oxygen atoms. This ensures the electron density map is sharp, allowing for the unambiguous assignment of the acidic proton.
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Step 4: Diffraction. Collect intensity data using Mo-K α ( λ = 0.71073 Å) or Cu-K α radiation. Integrate the frames and apply multi-scan absorption corrections.
Phase 3: Structure Solution and Refinement
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Step 5: Phasing. Solve the structure using intrinsic phasing algorithms via SHELXT [2].
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Step 6: Least-Squares Refinement. Refine the structure using full-matrix least-squares on F2 with SHELXL[2], operated through the OLEX2 graphical user interface [3].
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Causality: SHELXL is the industry gold standard. It allows for the rigorous application of geometric restraints (e.g., DFIX) if the carboxylic acid proton exhibits positional disorder.
Step-by-step SCXRD workflow for the structural determination of benzothiophene derivatives.
Part 4: Data Validation and Quality Assurance
A scientific protocol is only as trustworthy as its validation metrics. The refinement of 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid must pass the following mathematical gates before the Crystallographic Information File (CIF) can be considered authoritative.
Table 2: Self-Validating SCXRD Quality Metrics
| Validation Metric | Target Threshold | Mechanistic Significance |
| R1 (obs. data) | < 0.05 (5%) | Quantifies the absolute agreement between the calculated structural model and the observed diffraction data. |
| wR2 (all data) | < 0.15 (15%) | Weighted residual factor; ensures that high-angle, low-intensity reflections are accurately modeled, confirming core geometry. |
| Goodness-of-Fit (GoF) | 0.95 – 1.05 | Validates the weighting scheme. A GoF near 1.0 proves the model is neither over-parameterized nor under-parameterized. |
| Max Peak/Hole | < 1.0 / > -1.0 e/ų | Confirms no missing atoms (e.g., misassigned solvent molecules) or unmodeled disorder exist within the crystal lattice. |
By adhering to this structured methodology, researchers can confidently transition 2-(2-Chloro-1-benzothiophen-3-yl)acetic acid from a raw synthetic intermediate into a fully characterized, structurally validated pharmaceutical asset.
References
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IUPAC Commission on Isotopic Abundances and Atomic Weights. "Standard atomic weights of the elements 2023". CIAAW. URL:[Link]
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Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]
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Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]
